5-[(4-Ethoxyphenoxy)methyl]-2-furoic acid
Overview
Description
“5-[(4-Ethoxyphenoxy)methyl]-2-furoic acid” is a chemical compound with the molecular formula C14H14O5 . It has a molecular weight of 262.258 Da . The compound is also known by its IUPAC name, 5-[(4-ethoxyphenoxy)methyl]-2-furaldehyde .
Molecular Structure Analysis
The InChI code for “5-[(4-Ethoxyphenoxy)methyl]-2-furoic acid” is 1S/C14H14O4/c1-2-16-11-3-5-12(6-4-11)17-10-14-8-7-13(9-15)18-14/h3-9H,2,10H2,1H3 . This code provides a specific description of the compound’s molecular structure, including the arrangement of atoms and bonds.Chemical Reactions Analysis
Specific chemical reactions involving “5-[(4-Ethoxyphenoxy)methyl]-2-furoic acid” are not available in the sources I found. Chemical reactions can vary widely depending on the conditions and reactants present. For detailed information on specific reactions, it’s best to refer to scientific literature or databases .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases or literature .Scientific Research Applications
Anodic oxidation of 5-alkyl-2-furoic acids results in products like 1-butenolides and γ-keto esters, as explored in the study of anodic reactions in protic solvents (Torii et al., 1971).
Transformations of derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid under the action of bases have been studied, resulting in compounds like 2-methylthioethynylfurans and bis(furyl)dithiafulvene (Maadadi et al., 2017).
Research on the synthesis of (2-Ethoxy-2-oxoethylthio)methyl derivatives of furoic acids has led to the development of methods for their synthesis and insights into their intramolecular cyclizations (Pevzner & Stepanova, 2020).
Studies on the Birch reduction of heterocyclic carboxylic acids, including 3-furoic acid, have provided insights into the synthesis of derivatives like 2,3-dihydro-3-furoic acid (Kinoshita et al., 1975).
Biocatalytic production of 2,5-furandicarboxylic acid (FDCA) from chemicals including 2-furoic acid highlights the potential applications of these compounds in sustainable chemistry (Yuan et al., 2019).
The catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid demonstrates its importance in the transformation of biomass derivatives into valuable chemicals (Zhang et al., 2017).
Safety And Hazards
A Material Safety Data Sheet (MSDS) is available for "5-[(4-Ethoxyphenoxy)methyl]-2-furoic acid" . This document provides information on the potential hazards of the compound, safe handling procedures, and emergency response guidelines. For detailed safety information, it’s recommended to refer to the MSDS .
Future Directions
As for future directions, it’s difficult to predict without specific context. The use and study of “5-[(4-Ethoxyphenoxy)methyl]-2-furoic acid” could potentially expand in various fields such as pharmaceuticals, materials science, or chemical synthesis, depending on the unique properties and applications of the compound .
properties
IUPAC Name |
5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-2-17-10-3-5-11(6-4-10)18-9-12-7-8-13(19-12)14(15)16/h3-8H,2,9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAHKRXMGOCFFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Ethoxyphenoxy)methyl]-2-furoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.